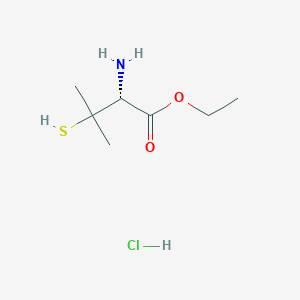
2-Chloro-5-hydroxy-4-methylpyrimidine
Descripción general
Descripción
“2-Chloro-5-hydroxy-4-methylpyrimidine” is a chemical compound with the molecular formula C5H5ClN2O . It is used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 89-92℃, a predicted boiling point of 239.2±9.0 °C, and a predicted density of 1.234±0.06 g/cm3 . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
Chemical Transformations and Derivatives
The compound 2-Chloro-5-hydroxy-4-methylpyrimidine is involved in various chemical transformations, leading to the formation of different pyrimidine derivatives. For instance, reactions with 30% H2O2 in ethanol or in the presence of HCl can transform methylpyrimidines into chlorinated uracils and other derivatives (Glushkov, Ivin, & Sochilin, 1971). Similarly, reactions with barium-tert-butylperoxide yield peroxy and pyrimidone derivatives (Kropf & Ball, 1976).
Synthesis and Properties
The synthesis and properties of various pyrimidine derivatives, including this compound, have been extensively studied. These syntheses often involve the reaction of chloro- or tosyloxy-methylpyrimidines with different reagents, leading to a range of derivatives with potential pharmacological properties (Malinka, Zawisza, & Zajac, 1989).
Application in Antimicrobial Activity
Research has also explored the use of chloro-hydroxy-methylpyrimidines in the preparation of compounds with antimicrobial properties. For example, the synthesis of 2-Arylsulphonamidopyrimidines involves the condensation of benzenesulfonylchloride and amino-hydroxy-chloro-methylpyrimidine, which have shown activity against microbes (Kartik, Vadodaria, Dave, & Parekh Hansa, 2014).
Role in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, is used as a precursor in the pharmaceutical and explosive industries. The synthesis involves the condensation of acetamidinium chloride and diethyl malonate, with process chemistry being explored for economic and quality-efficient production (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Development of Antituberculous Compounds
A study on the synthesis of arylaminopyrimides from 2-acetoxyethylamino-4-chloro-6-methylpyrimidine and aromatic amines showed that these compounds have significant antituberculous effects. The research highlights the potential of such derivatives in treating tuberculosis (Erkin & Krutikov, 2007).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-hydroxy-4-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis and metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that high doses of the compound can cause liver toxicity and other adverse effects in animal models. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nucleotide metabolism and other biochemical processes. The compound can affect metabolic flux and alter the levels of various metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and its effects on cellular processes .
Propiedades
IUPAC Name |
2-chloro-4-methylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAAADFJSILTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303699 | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245506-62-0 | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245506-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


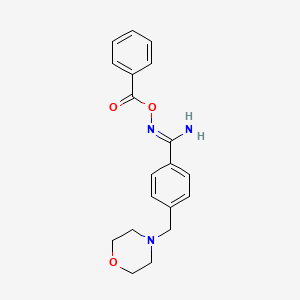

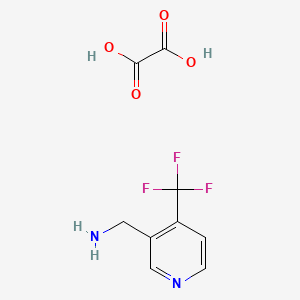
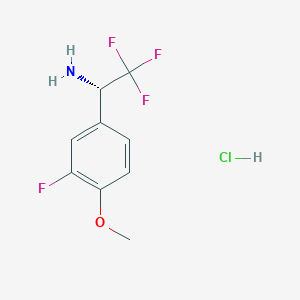
![1-Oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1433267.png)
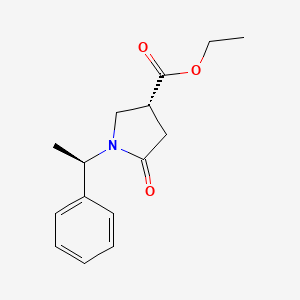
![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)
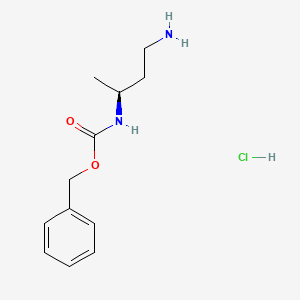
![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)
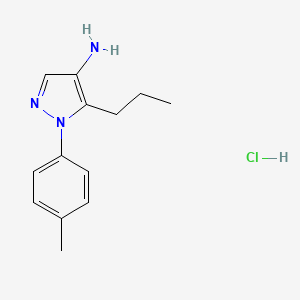
![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)
![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)
